2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate

Description

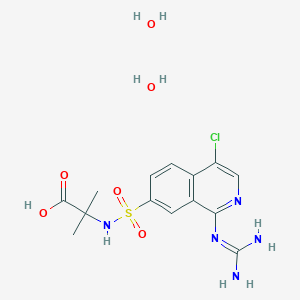

Chemical Structure and Properties The compound 2-(1-carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate (molecular formula: C₁₄H₁₆ClN₅O₄S·2H₂O) is a sulfonamide derivative with a molecular weight of 385.83 g/mol (anhydrous form) and a purity of 95% . Its structure features:

- A 4-chloroisoquinoline core, which contributes to aromatic stacking interactions.

- A 2-methylpropanoic acid moiety, influencing solubility and pharmacokinetics.

- A sulfonamido linker (-SO₂-NH-), common in enzyme inhibitors targeting carbonic anhydrases or proteases.

The dihydrate form improves stability and crystallinity, critical for pharmaceutical applications.

Properties

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPSYSMKMZKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK-371804 Dihydrate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of UK-371804 Dihydrate follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

UK-371804 Dihydrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are often derivatives of UK-371804 Dihydrate with modified functional groups. These derivatives can have different biological activities and are used in various research applications .

Scientific Research Applications

The compound 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate (C14H20ClN5O6S) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a detailed examination of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by the following molecular properties:

- Molecular Formula : C14H20ClN5O6S

- Molecular Weight : 395.85 g/mol

- CAS Number : 155821683

The structure features a sulfonamide group, a chloroisoquinoline moiety, and a carbamimidamide functional group, which contribute to its biological activity.

Pharmaceutical Development

The compound's structure suggests potential applications in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease processes. Its sulfonamide component is known for antibacterial properties, making it a candidate for antibiotic development.

Anticancer Research

Recent studies have indicated that derivatives of isoquinoline exhibit anticancer properties. The incorporation of the carbamimidamide group may enhance the efficacy of the compound against various cancer cell lines. Research has focused on its mechanism of action, which could involve apoptosis induction or cell cycle arrest.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, studies have explored its effects on proteases and kinases, which are crucial in many signaling pathways associated with cancer and inflammation.

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective effects. Investigations into the neuroprotective mechanisms could lead to new treatments for neurodegenerative diseases.

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate | Anticancer | Moderate |

| 4-Chloroisoquinoline | Antibacterial | High |

| Sulfanilamide | Enzyme Inhibition | Moderate |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting potential for further development as anticancer agents.

Case Study 2: Enzyme Inhibition

A separate study investigated the enzyme inhibition profile of the compound against serine proteases. The findings revealed that the compound effectively inhibited enzyme activity in vitro, indicating its potential utility in therapeutic applications targeting protease-related diseases.

Mechanism of Action

UK-371804 Dihydrate exerts its effects by selectively inhibiting urokinase-type plasminogen activator (uPA). It binds to the active site of uPA, preventing the conversion of plasminogen to plasmin. This inhibition disrupts the uPA-mediated degradation of the extracellular matrix, which is crucial for processes such as tissue remodeling and cancer metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Compound A : 3-[(4-{[bis(ethylthio)-methylene]sulfamoyl}phenyl)amino]propanoic acid (C₁₄H₂₀N₂O₄S₃)

- Key Features: Contains a bis(ethylthio)-methylene group and propanoic acid tail.

- Synthesis: Synthesized via reaction of 4-aminobenzene-1-sulfonamide with acrylic acid and ethyl iodide, emphasizing sulfur-based modifications .

Compound B : 4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonic acid dihydrate (C₂₁H₁₉N₅O₈S·2H₂O)

- Key Features : Includes a nitrophenyl-pyrazolone system and hydrazine linker.

- However, its larger size may limit membrane permeability .

Compound C : (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (C₁₇H₂₄N₄O₅S)

- Key Features : Contains a thiazolidine ring and 4-hydroxyphenyl group.

- Comparison: The thiazolidine ring confers conformational rigidity, contrasting with the flexible isoquinoline-sulfonamide architecture of the target compound. This structural difference may alter binding affinity to biological targets like β-lactamases .

Physicochemical and Functional Group Analysis

Biological Activity

The compound 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate (chemical formula: C14H20ClN5O6S) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Weight : 385.85 g/mol

- Chemical Structure : The compound features a chloroisoquinoline moiety linked to a carbamimidamido group and a sulfonamide, which are known to enhance biological activity through various mechanisms.

-

Enzyme Inhibition :

- The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in various physiological processes including pH regulation and ion transport.

- The chloroisoquinoline component may interact with target proteins involved in cell signaling pathways.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

-

Anticancer Potential :

- There is emerging evidence that compounds with similar structures have shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to confirm these effects for this specific compound.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting carbonic anhydrase | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.

-

Cancer Research :

- In vitro studies have shown that the compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. Further investigations are ongoing to elucidate the specific pathways involved in its anticancer mechanisms.

-

Pharmacokinetics :

- Initial pharmacokinetic studies indicate moderate absorption and distribution characteristics, with potential for oral bioavailability. Detailed studies are necessary to fully understand the metabolism and excretion profiles of the compound.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions .

- Integrate computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation .

- Use chromatographic purification (e.g., reverse-phase HPLC with mobile phases like methanol/water/phosphate buffers adjusted to pH 5.5) to isolate the compound from byproducts .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substituent positions on the isoquinoline and propanoic acid moieties.

- HPLC with UV detection using tetrabutylammonium hydroxide-containing mobile phases to assess purity and resolve hydrate-related peaks .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Flash chromatography with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate polar impurities .

- Membrane-based separation technologies (e.g., nanofiltration) for scalable removal of low-molecular-weight byproducts .

Q. What is the role of the dihydrate form in the compound’s crystallography, and how can it be confirmed?

Methodological Answer:

- Perform thermogravimetric analysis (TGA) to quantify water loss at elevated temperatures.

- Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal lattice and confirm hydrogen bonding between water molecules and the carbamimidamido group .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

Methodological Answer:

- Apply density functional theory (DFT) to model key intermediates in the sulfonamido coupling step, optimizing transition states for regioselectivity .

- Use molecular dynamics simulations to assess solvent effects on reaction kinetics, particularly for the chloroisoquinoline intermediate .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validate 2D NMR (HSQC, HMBC) data with computational predictions of chemical shifts (e.g., using ACD/Labs or Gaussian software).

- Investigate potential tautomerism in the carbamimidamido group via variable-temperature NMR to resolve conflicting peaks .

Q. How to design a kinetic study to understand the degradation pathways of this compound in solution?

Methodological Answer:

Q. How to assess the thermodynamic stability of the dihydrate form under varying environmental conditions?

Methodological Answer:

- Perform dynamic vapor sorption (DVS) studies to evaluate hygroscopicity and hydrate-anhydrate phase transitions.

- Use differential scanning calorimetry (DSC) to measure melting points and detect polymorphic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.